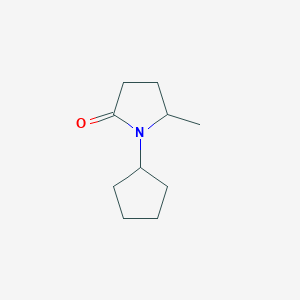

1-Cyclopentyl-5-methylpyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopentyl-5-methylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of 1-Cyclopentyl-5-methylpyrrolidin-2-one can be achieved through several routes:

Amination and Cyclization: Functionalized acyclic substrates can undergo amination followed by cyclization to form the pyrrolidinone ring.

Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to yield pyrrolidinones.

Ring Expansion: β-lactams or cyclopropylamides can be subjected to ring expansion reactions to form pyrrolidinones.

Industrial production methods often involve the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of transition-metal catalysts can facilitate the selective formation of pyrrolidinones .

Chemical Reactions Analysis

1-Cyclopentyl-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound back to its precursor forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrolidinone ring.

Common reagents used in these reactions include oxidizing agents like O₂ and reducing agents like H₂ . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo oxidation to form hydroperoxides, which then participate in further reactions to yield biologically active products . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclopentyl-5-methylpyrrolidin-2-one can be compared with other similar compounds such as:

Pyrrolidine: A simpler nitrogen heterocycle used widely in medicinal chemistry.

Pyrrolidin-2-one: A closely related compound with similar biological activities.

N-Methyl-2-pyrrolidone: Known for its use as a solvent and in various industrial applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical properties.

Conclusion

This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.

Biological Activity

1-Cyclopentyl-5-methylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family, recognized for its diverse biological activities. This compound's unique structure, characterized by a five-membered lactam ring, positions it as a valuable scaffold in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C10H17NO |

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | LLHBAMZESHYHMV-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCC(=O)N1C2CCCC2 |

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The compound can undergo oxidation to form reactive intermediates such as hydroperoxides, which participate in further reactions leading to biologically active products. This mechanism positions the compound as a candidate for drug development targeting specific pathways involved in diseases such as cancer and neurological disorders.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have highlighted the potential of pyrrolidinone derivatives in inhibiting polo-like kinase 1 (Plk1), a critical regulator in mitosis that is often overexpressed in cancers. Inhibitors targeting Plk1 have demonstrated promise in preclinical studies, suggesting that this compound could share similar properties .

Neuroprotective Effects

Pyrrolidinone derivatives are also being investigated for their neuroprotective effects. The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for treating neurodegenerative diseases. Research into the structure-activity relationship (SAR) of related compounds has indicated that modifications can enhance neuroprotective activity while reducing toxicity .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The structural features of pyrrolidinones have been linked to activity against various bacterial strains, warranting further investigation into its efficacy as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidinone derivatives, including this compound:

- Anticancer Activity : A study investigating the inhibition of Plk1 by various pyrrolidinone derivatives found that modifications at specific positions significantly enhanced inhibitory potency. Compounds with similar scaffolds demonstrated IC50 values in the low micromolar range against cancer cell lines .

- Neuroprotection : In vitro assays demonstrated that certain pyrrolidinone derivatives protected neuronal cells from oxidative stress-induced apoptosis, highlighting their potential in treating neurodegenerative disorders .

- Antimicrobial Testing : A series of tests against common bacterial strains showed promising results for related compounds, indicating that further exploration of this compound could yield significant findings in antimicrobial research .

Properties

Molecular Formula |

C10H17NO |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-cyclopentyl-5-methylpyrrolidin-2-one |

InChI |

InChI=1S/C10H17NO/c1-8-6-7-10(12)11(8)9-4-2-3-5-9/h8-9H,2-7H2,1H3 |

InChI Key |

LLHBAMZESHYHMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=O)N1C2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.